Manganese(2+);nickel(2+);tetrahydroxide

Description

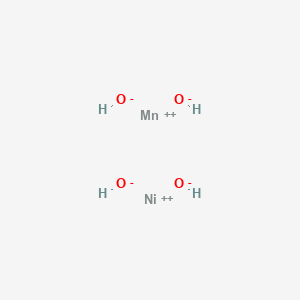

Manganese(2+);nickel(2+);tetrahydroxide is a mixed-metal hydroxide compound containing Mn²⁺ and Ni²⁺ cations coordinated within a hydroxide (OH⁻) lattice. LDHs typically adopt a layered structure with the general formula [M²⁺₁₋ₓM³⁺ₓ(OH)₂]^x⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M²⁺ and M³⁺ are divalent and trivalent metals, respectively.

Properties

CAS No. |

159374-49-9 |

|---|---|

Molecular Formula |

H4MnNiO4 |

Molecular Weight |

181.661 g/mol |

IUPAC Name |

manganese(2+);nickel(2+);tetrahydroxide |

InChI |

InChI=1S/Mn.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

FXOOEXPVBUPUIL-UHFFFAOYSA-J |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Mn+2].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of manganese(2+);nickel(2+);tetrahydroxide typically involves the reaction of manganese(II) and nickel(II) salts with a hydroxide source. One common method is to dissolve manganese(II) chloride and nickel(II) chloride in water, followed by the addition of sodium hydroxide solution. The reaction proceeds as follows:

[ \text{MnCl}_2 + \text{NiCl}_2 + 4\text{NaOH} \rightarrow \text{Mn(OH)}_2 + \text{Ni(OH)}_2 + 4\text{NaCl} ]

The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Manganese(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states of manganese and nickel.

Reduction: It can be reduced to lower oxidation states under specific conditions.

Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

Substitution: Ligand exchange reactions can be carried out using halide salts or organic ligands in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while reduction may produce manganese(I) or nickel(I) species.

Scientific Research Applications

Manganese(2+);nickel(2+);tetrahydroxide has several scientific research applications, including:

Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Electrochemistry: The compound is studied for its electrochemical properties and potential use in batteries and supercapacitors.

Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.

Biology and Medicine:

Mechanism of Action

The mechanism by which manganese(2+);nickel(2+);tetrahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The manganese and nickel ions can participate in redox reactions, coordinate with other molecules, and influence the activity of enzymes and other proteins. The specific pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Compositional Differences

| Compound | Formula/Structure | Metal Ratio (M²⁺:M³⁺ or M²⁺:M²⁺) | Layer Spacing (Å) | Key Features |

|---|---|---|---|---|

| Mn-Ni Tetrahydroxide | Mn²⁺, Ni²⁺₂ (hypothetical) | 1:1 (divalent only) | ~7.8–8.2 (estimated) | Mixed divalent layers; high redox activity |

| Co-Mn LDH | Co²⁺, Mn³⁺₂·CO₃²⁻ | 2:1 (Co²⁺:Mn³⁺) | 7.6 | Trivalent Mn enhances oxidative catalysis |

| Ni-Al LDH | Ni²⁺, Al³⁺₂·NO₃⁻ | 3:1 (Ni²⁺:Al³⁺) | 7.9 | High anion exchange capacity; thermal stability |

| Zn-Al LDH | Zn²⁺, Al³⁺₂·Cl⁻ | 2:1 (Zn²⁺:Al³⁺) | 8.6 | Photocatalytic applications |

Notes:

- Mn-Ni tetrahydroxide lacks a trivalent metal, distinguishing it from traditional LDHs. This may reduce its anion exchange capacity but enhance electrical conductivity due to the redox pair (Mn²⁺/Mn³⁺ and Ni²⁺/Ni³⁺) .

- Co-Mn LDHs, such as those studied by Mitran et al. (2020), leverage Mn³⁺/Mn⁴⁺ transitions for catalytic oxidation reactions, unlike the divalent Mn in Mn-Ni systems .

Catalytic Performance

Ethanol Oxidation:

Lithium Adsorption :

- RGO/Ni₃-MnO₂: A nickel-doped manganese oxide nanocomposite shows 63 mg/g Li⁺ uptake, outperforming undoped MnO₂ (45 mg/g) .

Electrochemical Properties

Insights :

- Mn-Ni systems balance capacity and stability but lag behind commercial LiNi-Co-Mn oxides in cycle life due to structural degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.